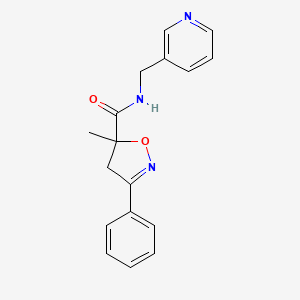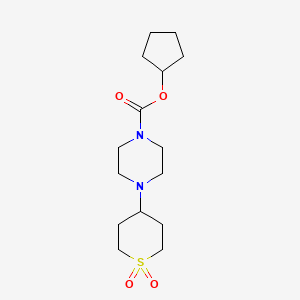
N-(2-Pyridinylmethyl)-1-methyl-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Pyridinylmethyl)-1-methyl-1H-indole-3-carboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in many cellular processes, including proliferation, differentiation, and apoptosis.
Mécanisme D'action
N-(2-Pyridinylmethyl)-1-methyl-1H-indole-3-carboxamide acts as a competitive inhibitor of the ATP-binding site of JAK2, preventing its autophosphorylation and subsequent activation. This inhibition leads to the downregulation of downstream targets, including STAT3, which is a transcription factor that regulates the expression of genes involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer cells. It also inhibits the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs) and upregulating tissue inhibitors of MMPs (TIMPs). In addition, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-Pyridinylmethyl)-1-methyl-1H-indole-3-carboxamide in lab experiments is its specificity for the JAK/STAT pathway, which allows for the investigation of the role of this pathway in various biological processes. However, one limitation is that this compound can also inhibit other kinases, such as epidermal growth factor receptor (EGFR) and insulin-like growth factor-1 receptor (IGF-1R), at higher concentrations, which may affect the interpretation of the results.
Orientations Futures
There are several future directions for the use of N-(2-Pyridinylmethyl)-1-methyl-1H-indole-3-carboxamide in scientific research. One area of interest is the investigation of the role of JAK/STAT signaling in the development and progression of various diseases, including cancer, autoimmune diseases, and inflammatory disorders. Another area of interest is the development of more potent and selective JAK/STAT inhibitors based on the structure of this compound, which may have greater therapeutic potential. Finally, the combination of this compound with other drugs, such as chemotherapy and immunotherapy, may enhance their efficacy and reduce their side effects.
Méthodes De Synthèse
N-(2-Pyridinylmethyl)-1-methyl-1H-indole-3-carboxamide can be synthesized by a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-bromo-1-methyl-1H-indole with pyridine-2-carboxaldehyde to form N-(2-pyridinylmethyl)-1-methyl-1H-indole-2-carboxamide. This intermediate is then converted to this compound by reacting it with ethyl chloroformate and then with ammonia.
Applications De Recherche Scientifique
N-(2-Pyridinylmethyl)-1-methyl-1H-indole-3-carboxamide has been extensively used as a tool compound to investigate the role of JAK/STAT signaling in various biological processes. It has been shown to inhibit the phosphorylation of JAK2 and STAT3, two key components of the JAK/STAT pathway, in a dose-dependent manner. This inhibition leads to the downregulation of downstream targets, including Bcl-xL, cyclin D1, and survivin, which are involved in cell survival and proliferation.
Propriétés
IUPAC Name |
1-methyl-N-(pyridin-2-ylmethyl)indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19-11-14(13-7-2-3-8-15(13)19)16(20)18-10-12-6-4-5-9-17-12/h2-9,11H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKANTVBFNRDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644299.png)



![N-(1-azabicyclo[2.2.2]octan-3-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7644317.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644325.png)
![5-Ethyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7644335.png)
![3-[3-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]-1H-benzimidazol-2-one](/img/structure/B7644362.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7644388.png)
![6-methoxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide](/img/structure/B7644394.png)
![3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7644401.png)
![N-phenyl-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxamide](/img/structure/B7644406.png)
![4H-Pyrrolo[2,3-d]thiazole-5-carboxamide](/img/structure/B7644409.png)
![N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide](/img/structure/B7644412.png)